molecular formula C25H26ClN3O2S B289391 N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide

货号 B289391
分子量: 468 g/mol
InChI 键: FWDPGOLTUFNLPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide blocks the activation of downstream pathways that promote cell proliferation and survival. This mechanism of action has been shown to be effective in suppressing tumor growth and modulating immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide have been extensively studied in various cell lines and animal models. Inhibition of BTK by N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has been shown to induce apoptosis, inhibit proliferation, and reduce migration and invasion of cancer cells. In addition, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has been shown to modulate immune cell function, including B-cell and T-cell activation and differentiation.

实验室实验的优点和局限性

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has high selectivity for BTK, which reduces off-target effects. However, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has certain limitations, including its low solubility and poor pharmacokinetic properties, which can affect its efficacy in vivo.

未来方向

There are several potential future directions for the development of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide. One possible direction is to optimize the pharmacokinetic properties of the compound to improve its efficacy in vivo. Another direction is to explore the combination of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide could be evaluated for its potential in treating other diseases, such as autoimmune disorders or inflammatory diseases.
Conclusion:
N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies for the treatment of cancer and autoimmune diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has several advantages for laboratory experiments. However, further research is needed to optimize its pharmacokinetic properties and evaluate its efficacy in clinical trials.

合成方法

The synthesis of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process is complex and requires specialized equipment and expertise. The details of the synthesis method are proprietary and have not been disclosed in the literature.

科学研究应用

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has shown efficacy in various cancer models, including lymphoma, leukemia, and solid tumors. Additionally, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide has demonstrated immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.

属性

分子式

C25H26ClN3O2S

分子量

468 g/mol

IUPAC 名称

N-[6-tert-butyl-3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C25H26ClN3O2S/c1-25(2,3)16-4-9-19-20(14-16)32-24(29-22(30)15-10-12-27-13-11-15)21(19)23(31)28-18-7-5-17(26)6-8-18/h5-8,10-13,16H,4,9,14H2,1-3H3,(H,28,31)(H,29,30)

InChI 键

FWDPGOLTUFNLPO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=NC=C4

规范 SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=NC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。